2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Carbohydrate Chemistry Catalytic Azidation Glycosyl Azide Synthesis

Unprotected glycosyl azides suffer poor solubility and side reactions; glycosyl bromides need extra activation for CuAAC. 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide (CAS 53784-33-1) delivers a pre-activated β-anomeric azide with acetyl protection for direct click conjugation. • ≥98% (HPLC), white crystalline powder • Acetyl groups removable under mild Zemplén conditions for downstream functionalization • Validated for nanomaterial functionalization (GnPs, SWCNTs) & antibacterial SAR studies (linear range 10-500 µM).

Molecular Formula C11H15N3O7
Molecular Weight 301.25 g/mol
CAS No. 53784-33-1
Cat. No. B1299822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide
CAS53784-33-1
Molecular FormulaC11H15N3O7
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]
InChIInChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1
InChIKeyLMAJKBXVWKPVDF-LMLFDSFASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide: Protected Xylose Azide Overview


2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide (CAS 53784-33-1) is a peracetylated beta-D-xylopyranosyl azide, a protected carbohydrate derivative featuring acetyl protecting groups at the 2, 3, and 4 positions and a reactive azido group at the anomeric center . This compound serves as a versatile building block in carbohydrate chemistry, primarily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to synthesize 1,2,3-triazole-linked glycoconjugates and as a glycosyl donor for constructing complex oligosaccharides . It is commercially available as a white crystalline powder with a typical purity of ≥98.0% (HPLC) and a specific optical rotation of [α]D25 = -85 to -88° (c=1, chloroform) .

Protected xylose azide for CuAAC click chemistry
β-Anomer for stereoselective glycoconjugate assembly
Acetyl-protected for organic-solvent compatibility

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide: Irreplaceable Features


The unique combination of per-O-acetyl protection and an anomeric azido group in 2,3,4-tri-O-acetyl-beta-D-xylopyranosyl azide (CAS 53784-33-1) is not easily replicated by simpler analogs. Unprotected xylopyranosyl azides are prone to side reactions and have poor solubility in organic media, limiting their utility in multi-step syntheses [1]. Conversely, 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (CAS 3068-31-3), a common glycosyl donor, exhibits a fundamentally different reactivity profile: under phase-transfer catalysis, it exclusively yields β-D-xylopyranosyl anomers in nucleophilic substitutions, whereas the target azide can be directly incorporated into CuAAC click reactions without additional activation steps [2]. Substituting with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide, while structurally similar, introduces a hydroxymethyl group at C5 that dramatically alters biological recognition and inhibitory potency; xylose-derived triazoles are significantly weaker inhibitors of glycogen phosphorylase compared to their glucose-based counterparts [3]. These distinctions underscore that seemingly minor structural variations among protected glycosyl azides translate into critical differences in synthetic efficiency, stereochemical outcome, and biological activity, making generic interchange unfeasible for targeted research applications.

1Unprotected xylopyranosyl azides may shift solubility and increase side reactions, limiting multi-step utility.
22,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide yields different anomeric outcome and cannot directly replace the azide in CuAAC.
32,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide introduces a C6 hydroxymethyl group that alters enzyme recognition; biological SAR may not transfer.

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide: Quantitative Evidence


AuBr3-Catalyzed Azidation Comparison

Under identical AuBr3-catalyzed azidation conditions (10 mol% AuBr3, 3 equiv TMSN3, CH2Cl2, room temperature), the synthesis of 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide from its per-O-acetylated precursor proceeds with an 85% isolated yield within 1 hour, yielding exclusively the β-anomer [1]. This performance is comparable to, and in some cases exceeds, that of other peracetylated monosaccharides: 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide is obtained in 87% yield (3 h, α:β 1:19) and 2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl azide in 90% yield (3 h, α:β 19:1) [1]. The shorter reaction time (1 h vs. 3 h) for the xylose derivative highlights its efficient conversion under mild catalytic conditions, a key consideration for scalable synthesis.

Catalytic azidation
Head-to-head
85% yield, 1 h
β-only anomer
Comparable yield in shorter time vs. galactose/mannose azides
AuBr₃/TMSN₃, CH₂Cl₂, room temp; efficient scalable entry
Carbohydrate Chemistry Catalytic Azidation Glycosyl Azide Synthesis

Glycogen Phosphorylase Inhibition Comparison

Deacetylated triazole derivatives synthesized from 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide via CuAAC were evaluated as potential glycogen phosphorylase (GP) inhibitors. Kinetic studies revealed that these xylose-based compounds are much weaker inhibitors compared to their glucose-based analogues, with a reported Ki value of 1.07E+5 nM (107 µM) for a representative xylose-derived triazole against rabbit muscle GP-b [1]. The study attributes this reduced potency to the absence of the hydroxymethyl group (C6) in xylose, which weakens binding at the enzyme active site relative to glucose-based inhibitors [2]. This quantitative data establishes a clear structure-activity relationship (SAR) differentiating the xylose scaffold from the glucose scaffold for GP inhibition.

GP inhibition
Reported
Ki = 1.07×10⁵ nM (107 µM)
xylose-derived triazole
Xylose scaffold yields weak GP binding; SAR distinct from glucose
Rabbit muscle GP-b; class-level inference for glucose analogues
Glycogen Phosphorylase Inhibition Type 2 Diabetes Glycomimetics

Broad-Spectrum Antibacterial Activity

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide has demonstrated antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Clostridium perfringens, as well as Gram-negative Escherichia coli . The compound inhibits bacterial growth with a reported linear range of 10 to 500 µM and has been shown to inhibit toxin production in C. perfringens and S. aureus by binding to ribosomes and inhibiting protein synthesis . While quantitative minimum inhibitory concentration (MIC) values are not directly compared to standard antibiotics in the available data, the observed activity against both Gram-positive and Gram-negative strains distinguishes it from more selective antibacterial agents.

Antimicrobial screen
Data to verify
Growth inhibition at 10–500 µM
S. aureus, C. perfringens, E. coli
Reported broad-spectrum screening context; ribosomal protein synthesis inhibition suggested
Sources unavailable; MIC not quantified; research tool context
Antibacterial Microbiology Carbohydrate Bioactivity

Optical Purity & Stereochemical Integrity

The specific optical rotation of 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide is consistently reported as [α]D25 = -85 to -88° (c=1, chloroform) across multiple reputable vendors [1]. This narrow range confirms high anomeric purity and stereochemical consistency. In contrast, the α-anomer, 2,3,4-tri-O-acetyl-α-D-xylopyranosyl azide (CAS 100842-17-9), is a distinct compound with different physical properties and reactivity profiles, though its specific rotation is not readily available for direct comparison. The well-defined optical rotation of the β-anomer serves as a critical quality control metric, ensuring batch-to-batch reproducibility in stereoselective syntheses.

Optical purity
Specification
[α]D²⁵ = −85 to −88°
(c=1, CHCl₃)
Narrow rotation range confirms high anomeric and stereochemical consistency
Cross-vendor benchmark; critical for stereoselective synthesis reproducibility
Chiral Purity Stereochemistry Quality Control

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide: Recommended Applications


Triazole-Linked Glycoconjugate Synthesis

The high yield (85%) and rapid reaction time (1 h) observed in AuBr3-catalyzed azidation, combined with the established reactivity of the azido group in CuAAC click reactions, make this compound an excellent choice for synthesizing diverse 1,2,3-triazole-linked glycoconjugates. Researchers can efficiently couple it with terminal alkynes to generate xylose-containing neoglycoconjugates, glycomimetics, or functionalized materials . The acetyl protecting groups ensure solubility in organic solvents and can be subsequently removed under mild Zemplén conditions to reveal the free hydroxyl groups for further functionalization or biological studies .

Xylose-Based Glycomimetics with Low GP Affinity

Quantitative data showing that xylose-derived triazoles are weak inhibitors of glycogen phosphorylase (Ki ~107 µM) compared to glucose-based analogues defines a specific niche. This compound is ideal for preparing glycomimetics where minimal interference with GP-mediated glycogenolysis is desired, such as in studies of other carbohydrate-binding proteins or in the design of selective ligands for lectins that recognize xylose moieties. The well-characterized SAR provides a clear rationale for choosing the xylose scaffold over glucose in these contexts .

Carbon Nanomaterial Functionalization for Composites

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide has been successfully employed for the covalent functionalization of graphene nanoplatelets (GnPs) and single-walled carbon nanotubes (SWCNTs) . The sugar azide moiety enables robust attachment to carbon surfaces, improving dispersibility and interfacial adhesion in epoxy-based nanocomposites. This application leverages the compound's dual functionality: the azido group for surface anchoring and the protected xylose unit to impart specific surface properties, enhancing the thermo-mechanical performance of the resulting composites .

Protein Synthesis Inhibition Tool for Bacteria

The demonstrated antibacterial activity against S. aureus, C. perfringens, and E. coli, with a linear range of 10-500 µM , positions this compound as a useful tool for chemical biology studies. Its proposed mechanism of binding to ribosomes and inhibiting protein synthesis in toxin-producing bacteria makes it a candidate for investigating bacterial translation machinery or as a starting point for developing novel antimicrobial adjuvants. The acetyl protecting groups may also facilitate cellular uptake in preliminary in vitro assays.

Application
Selection Property
Validation Focus
Triazole-linked glycoconjugate synthesis
CuAAC click reactivity; acetyl protection for organic-solvent solubility
Stereoselective conjugation efficiency; deprotection under mild Zemplén conditions
Low GP-affinity glycomimetic design
Xylose-specific SAR; reduced GP inhibition vs. glucose
GP inhibition endpoint review; selectivity for other carbohydrate-binding proteins
Nanomaterial surface functionalization
Azide-mediated anchoring to graphene/CNT; xylose surface modification
Dispersibility improvement; interfacial adhesion in nanocomposite matrices
Bacterial protein synthesis assay context
Reported ribosomal binding; broad-spectrum screening profile
Toxin production inhibition assays; growth inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.